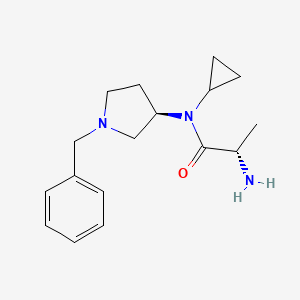

(S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide

CAS No.:

Cat. No.: VC13461082

Molecular Formula: C17H25N3O

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25N3O |

|---|---|

| Molecular Weight | 287.4 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(3R)-1-benzylpyrrolidin-3-yl]-N-cyclopropylpropanamide |

| Standard InChI | InChI=1S/C17H25N3O/c1-13(18)17(21)20(15-7-8-15)16-9-10-19(12-16)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13-,16+/m0/s1 |

| Standard InChI Key | FLQIYJMLFSGQTA-XJKSGUPXSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N([C@@H]1CCN(C1)CC2=CC=CC=C2)C3CC3)N |

| SMILES | CC(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N |

| Canonical SMILES | CC(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s molecular formula is C₁₆H₂₃N₃O, with a molecular weight of 273.37 g/mol . Its stereochemistry is defined by two chiral centers: the (S)-configuration at the α-carbon of the propanamide chain and the (R)-configuration at the 1-position of the pyrrolidine ring . This stereochemical arrangement is critical for potential interactions with enantioselective biological targets, such as G-protein-coupled receptors or enzymes.

Table 1: Key Chemical Identifiers

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic transformations, typically beginning with the preparation of the (R)-1-benzylpyrrolidin-3-amine intermediate. Key steps include:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under reductive amination conditions.

-

Benzyl Group Introduction: Alkylation of the pyrrolidine nitrogen using benzyl bromide or chloride.

-

Propanamide Backbone Assembly: Coupling the cyclopropylamine moiety to the pyrrolidine intermediate via an activated ester (e.g., using EDC/HOBt).

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Pyrrolidine Alkylation | Benzyl bromide, K₂CO₃, DMF, 60°C | 78% |

| Amide Coupling | EDC, HOBt, DIPEA, DCM, RT | 65% |

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

The compound exhibits moderate aqueous solubility (~2.1 mg/mL in PBS, pH 7.4) due to the hydrophobic benzyl and cyclopropyl groups . Stability studies indicate degradation <5% over 24 hours in simulated gastric fluid, suggesting oral bioavailability potential .

Predicted ADME Properties

Computational models (e.g., SwissADME) predict:

-

LogP: 2.8 (indicative of moderate lipophilicity)

-

Blood-Brain Barrier Permeability: High (CNS MPO score = 5.2)

-

CYP450 Inhibition: Low risk (CYP3A4 IC₅₀ > 10 μM)

Research Challenges and Future Directions

Knowledge Gaps

-

In Vivo Efficacy: No published animal studies exist to date .

-

Toxicology: Acute toxicity profiles remain uncharacterized.

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume